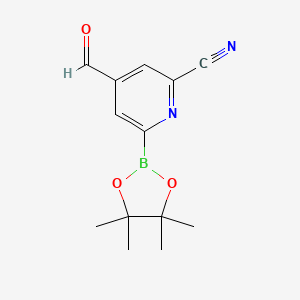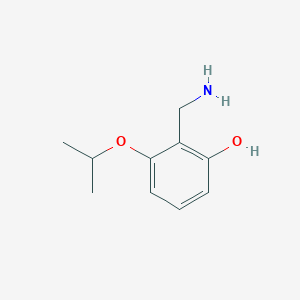
(6-Cyano-4-formylpyridin-2-YL)boronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Cyano-4-formylpyridin-2-YL)boronic acid pinacol ester is a boronic ester derivative that has gained attention in the field of organic chemistry due to its versatile applications in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a cyano group, a formyl group, and a boronic acid pinacol ester moiety attached to a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Cyano-4-formylpyridin-2-YL)boronic acid pinacol ester typically involves the borylation of the corresponding aryl halide. One common method is the Miyaura borylation reaction, where an aryl halide reacts with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in an inert atmosphere at elevated temperatures to achieve high yields .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high efficiency and yield while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance the scalability and reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions
(6-Cyano-4-formylpyridin-2-YL)boronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The compound can be oxidized to form the corresponding boronic acid or other oxidized derivatives.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.
Bases: Potassium carbonate, sodium hydroxide, and other bases are used to facilitate reactions.
Oxidizing Agents: Hydrogen peroxide, sodium periodate, and other oxidizing agents are used for oxidation reactions.
Major Products Formed
Coupling Products: Formation of biaryl compounds in Suzuki-Miyaura coupling.
Oxidized Derivatives: Formation of boronic acids and other oxidized products.
Scientific Research Applications
Chemistry
In chemistry, (6-Cyano-4-formylpyridin-2-YL)boronic acid pinacol ester is widely used in the synthesis of complex organic molecules. Its ability to form carbon-carbon bonds through Suzuki-Miyaura coupling makes it a valuable reagent in the construction of pharmaceuticals, agrochemicals, and materials .
Biology and Medicine
Boronic acids and their derivatives have shown promise in the treatment of cancer, bacterial infections, and other diseases .
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its versatility in chemical reactions allows for the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of (6-Cyano-4-formylpyridin-2-YL)boronic acid pinacol ester in chemical reactions involves the formation of a boronate complex with the palladium catalyst. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired coupling product. The cyano and formyl groups can also participate in various reactions, influencing the reactivity and selectivity of the compound .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid Pinacol Ester: Similar in structure but lacks the cyano and formyl groups.
4-Formylphenylboronic Acid Pinacol Ester: Contains a formyl group but lacks the cyano group.
6-Cyanopyridin-2-YLboronic Acid Pinacol Ester: Contains a cyano group but lacks the formyl group.
Uniqueness
(6-Cyano-4-formylpyridin-2-YL)boronic acid pinacol ester is unique due to the presence of both cyano and formyl groups, which provide additional reactivity and selectivity in chemical reactions. This makes it a versatile reagent in organic synthesis, offering more options for functionalization and derivatization compared to similar compounds .
Properties
Molecular Formula |
C13H15BN2O3 |
|---|---|
Molecular Weight |
258.08 g/mol |
IUPAC Name |
4-formyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C13H15BN2O3/c1-12(2)13(3,4)19-14(18-12)11-6-9(8-17)5-10(7-15)16-11/h5-6,8H,1-4H3 |
InChI Key |
LCVYPZLUEFYZOR-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=N2)C#N)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















